

CCT373566: A Molecular Glue Degradator of BCL6 - A Technical Guide

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Compound of Interest

Compound Name: CCT373566

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Abstract

The B-cell lymphoma 6 (BCL6) protein is a master transcriptional repressor and a key oncogenic driver in various lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL). Its role in promoting cell proliferation and survival makes it a prime target for therapeutic intervention. **CCT373566** has emerged as a potent and orally bioavailable small molecule that functions as a molecular glue to induce the targeted degradation of BCL6. This technical guide provides an in-depth overview of the mechanism of action of **CCT373566**, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Introduction to BCL6 and Its Role in Cancer

BCL6 is a POZ-zinc finger transcription factor that is essential for the formation of germinal centers (GCs), a critical process for generating high-affinity antibodies.[1] BCL6 exerts its function by recruiting corepressor complexes, such as SMRT, NCoR, and BCOR, to the promoter regions of its target genes, leading to transcriptional repression.[2][3] In normal GC B-cells, BCL6 expression is tightly regulated. However, in several types of non-Hodgkin's lymphoma, particularly DLBCL, chromosomal translocations and mutations lead to the aberrant overexpression of BCL6, contributing to lymphomagenesis by suppressing genes involved in cell cycle control, DNA damage response, and apoptosis.[4]

CCT373566: A Novel BCL6 Degradar

CCT373566 is a small molecule that has been identified as a potent degrader of BCL6.[5]

Unlike traditional inhibitors that block the function of a protein, **CCT373566** acts as a "molecular glue," inducing the proximity between BCL6 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCL6.[4] This mechanism of action offers a distinct therapeutic advantage by eliminating the target protein entirely.

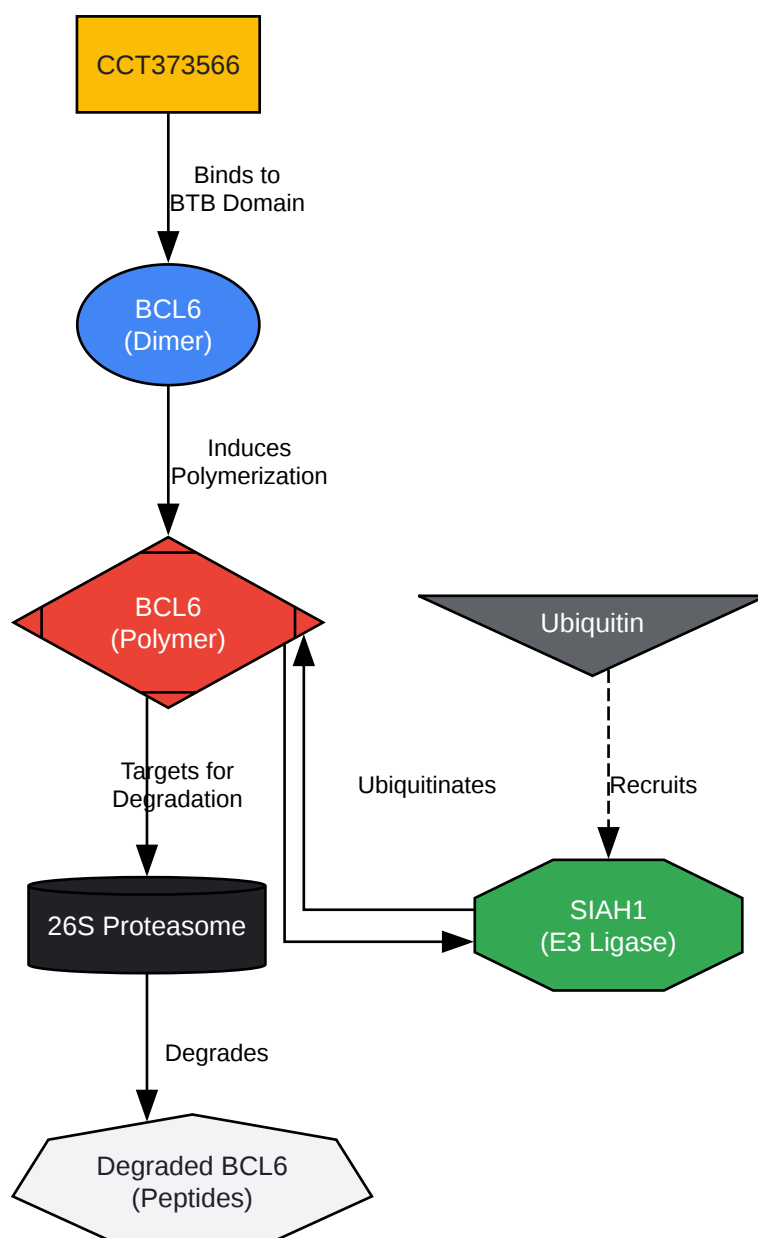
A key tool in understanding the specific degradation-inducing activity of **CCT373566** is its stereoisomer, CCT373567. While CCT373567 binds to the BCL6 BTB domain with similar affinity to **CCT373566**, it does not induce degradation, serving as an essential negative control in experimental setups.[1][6]

Mechanism of Action

The degradation of BCL6 by **CCT373566** is a multi-step process that hijacks the cell's natural protein disposal machinery.

- **Binding to BCL6:** **CCT373566** binds to the BTB domain of BCL6. The BTB domain is crucial for BCL6 homodimerization and interaction with corepressors.[7]
- **Induction of BCL6 Polymerization:** The binding of **CCT373566** to the BCL6 BTB domain induces a conformational change that promotes the polymerization of BCL6 homodimers into higher-order filaments.
- **Recruitment of SIAH1 E3 Ligase:** These drug-induced BCL6 filaments are then recognized and bound by the SIAH1 E3 ubiquitin ligase.
- **Ubiquitination and Proteasomal Degradation:** SIAH1 polyubiquitinates BCL6, marking it for recognition and degradation by the 26S proteasome.

This sequence of events leads to the selective and efficient removal of BCL6 from the cell.



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Mechanism of **CCT373566**-induced BCL6 degradation.

Quantitative Data

The potency and efficacy of **CCT373566** have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding and Degradation Activity of CCT373566

Assay Type	Parameter	Cell Line	Value	Reference
TR-FRET	IC50	-	2.2 nM	[8]
MSD Degradation Assay	DC50	OCI-Ly1	0.7 nM	[6][9]
MSD Degradation Assay	Dmax	OCI-Ly1	92%	[9]
MSD Degradation Assay	DC50	Karpas 422	1.0 nM	[1]
MSD Degradation Assay	Dmax	Karpas 422	85%	[1]

IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: Antiproliferative Activity of CCT373566 in DLBCL Cell Lines

Cell Line	GI50 (nM)	Reference
HT	8.0	[1][8]
Karpas 422	12.5	[1]
SU-DHL-4	1.4	[1]
OCI-Ly1	2.1	[1]
OCI-Ly3 (BCL6-low)	1900	[1]

GI50: Half-maximal growth inhibition.

Experimental Protocols

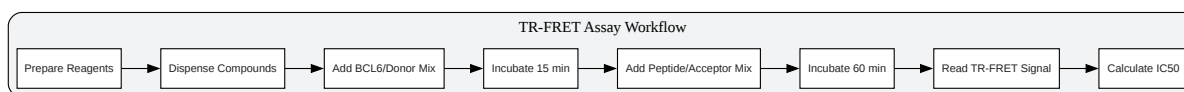
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of **CCT373566**.

BCL6 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding affinity of **CCT373566** to the BCL6 BTB domain.

- Materials:
 - Recombinant His-tagged BCL6 BTB domain
 - Biotinylated corepressor peptide (e.g., from SMRT or BCOR)
 - Terbium-conjugated anti-His antibody (Donor)
 - Streptavidin-conjugated fluorophore (e.g., d2 or Alexa Fluor 647) (Acceptor)
 - Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
 - **CCT373566** and CCT373567 (as a negative control) serially diluted in DMSO
 - 384-well low-volume black plates
- Procedure:
 - Prepare a master mix of His-BCL6 BTB domain and Terbium-anti-His antibody in assay buffer.
 - Prepare a master mix of biotinylated corepressor peptide and Streptavidin-d2 in assay buffer.
 - Dispense 0.1 µL of serially diluted compounds into the assay plate.
 - Add 5 µL of the BCL6/antibody mix to each well.
 - Incubate for 15 minutes at room temperature.

- Add 5 μ L of the peptide/streptavidin mix to each well.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 620 nm (Terbium) and 665 nm (Acceptor).
- Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against compound concentration to determine the IC₅₀ value.



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TR-FRET assay workflow.

NanoBRET™ Target Engagement Assay

This assay measures the engagement of **CCT373566** with BCL6 in live cells.

- Materials:
 - HEK293T cells
 - Plasmid encoding BCL6-NanoLuc® fusion protein
 - Plasmid encoding HaloTag®-SMRT fusion protein
 - Transfection reagent (e.g., Lipofectamine® 3000)
 - Opti-MEM™ I Reduced Serum Medium
 - HaloTag® NanoBRET™ 618 Ligand

- Nano-Glo® Live Cell Substrate
- **CCT373566** and CCT373567 serially diluted in DMSO
- White 96-well assay plates
- Procedure:
 - Co-transfect HEK293T cells with the BCL6-NanoLuc® and HaloTag®-SMRT plasmids.
 - After 24 hours, harvest and resuspend the cells in Opti-MEM™.
 - Seed the cells into the white assay plates.
 - Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 2 hours at 37°C.
 - Add serially diluted compounds to the wells and incubate for 2 hours at 37°C.
 - Add the Nano-Glo® Live Cell Substrate.
 - Read the plate on a luminometer equipped with filters for NanoLuc® emission (~460 nm) and the acceptor fluorophore emission (~618 nm).
 - Calculate the NanoBRET™ ratio and plot against compound concentration to determine cellular target engagement.

Antiproliferation Assay (CellTiter-Glo®)

This assay determines the effect of **CCT373566** on the viability of DLBCL cell lines.

- Materials:
 - DLBCL cell lines (e.g., HT, Karpas 422, OCI-Ly1)
 - Complete cell culture medium
 - **CCT373566** serially diluted in DMSO
 - Opaque-walled 96-well plates

- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Procedure:
 - Seed cells at an appropriate density (e.g., 5,000 cells/well) in the 96-well plates.
 - Allow cells to attach overnight (for adherent cells).
 - Add serially diluted **CCT373566** to the wells.
 - Incubate for the desired period (e.g., 72 hours or 14 days for long-term assays).^[1]
 - Equilibrate the plate to room temperature for 30 minutes.
 - Add CellTiter-Glo® reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Read the luminescence on a plate reader.
 - Calculate cell viability as a percentage of the DMSO-treated control and plot against compound concentration to determine the GI50 value.

In Vivo Xenograft Model

This protocol describes a typical in vivo efficacy study in a mouse xenograft model of DLBCL.

- Materials:
 - Female severe combined immunodeficient (SCID) mice
 - DLBCL cell line (e.g., OCI-Ly1 or HT)
 - Matrigel®
 - **CCT373566**

- Vehicle: 10% DMSO in corn oil[8]
- Procedure:
 - Subcutaneously implant DLBCL cells (e.g., 1×10^7 cells in Matrigel®) into the flank of each mouse.
 - Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
 - Randomize mice into treatment and vehicle control groups.
 - Administer **CCT373566** (e.g., 50 mg/kg) or vehicle orally, once or twice daily.[9]
 - Monitor tumor volume and body weight regularly.
 - At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for BCL6 levels).

Conclusion

CCT373566 represents a promising therapeutic agent for BCL6-dependent malignancies. Its unique mechanism of action as a molecular glue degrader offers a novel approach to targeting this challenging oncoprotein. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of cancer biology and drug discovery to further investigate and build upon the understanding of **CCT373566** and the broader class of molecular glue degraders.

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